ZM323881

Overview

Description

ZM323881 is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). It is an anilinoquinazoline compound that demonstrates exceptional selectivity by significantly limiting its activity compared to other receptor tyrosine kinases such as platelet-derived growth factor receptor beta, fibroblast growth factor receptor 1, epidermal growth factor receptor, and erbB2 . This compound is primarily used in scientific research to study angiogenesis and related processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: ZM323881 is synthesized through a multi-step process involving the formation of the quinazoline core followed by the introduction of various substituents. The key steps include:

- Formation of the quinazoline core through cyclization reactions.

- Introduction of the anilino group via nucleophilic substitution.

- Addition of the benzyloxy and fluoro substituents through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes:

- Using high-purity starting materials and reagents.

- Employing efficient purification techniques such as recrystallization and chromatography.

- Implementing stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: ZM323881 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.

Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

- Quinazoline N-oxides from oxidation reactions.

- Reduced quinazoline derivatives from reduction reactions.

- Substituted quinazoline compounds from substitution reactions.

Scientific Research Applications

ZM323881 is widely used in scientific research due to its potent inhibitory effects on VEGFR2. Its applications include:

Chemistry: Studying the structure-activity relationship of VEGFR2 inhibitors and developing new therapeutic agents.

Biology: Investigating the role of VEGFR2 in angiogenesis and vascular biology.

Medicine: Exploring potential therapeutic applications in cancer treatment by inhibiting tumor angiogenesis.

Industry: Developing new drugs and therapeutic strategies targeting VEGFR2-related pathways.

Mechanism of Action

ZM323881 exerts its effects by selectively inhibiting the tyrosine kinase activity of VEGFR2. This inhibition prevents the phosphorylation of VEGFR2 and subsequent activation of downstream signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway . By blocking these pathways, this compound effectively inhibits endothelial cell proliferation, migration, and angiogenesis.

Comparison with Similar Compounds

Sunitinib: Another VEGFR2 inhibitor with broader activity against multiple receptor tyrosine kinases.

Sorafenib: Inhibits VEGFR2 along with other kinases such as RAF kinase.

Pazopanib: Selective for VEGFR2 but also targets other kinases like platelet-derived growth factor receptor and c-Kit.

Uniqueness of ZM323881: this compound is unique due to its high selectivity for VEGFR2 compared to other receptor tyrosine kinases. This selectivity makes it a valuable tool for studying VEGFR2-specific pathways without off-target effects on other kinases .

Biological Activity

ZM323881 is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and vascular permeability. This article explores the biological activity of this compound, including its mechanism of action, effects on cell proliferation, and implications for various pathological conditions.

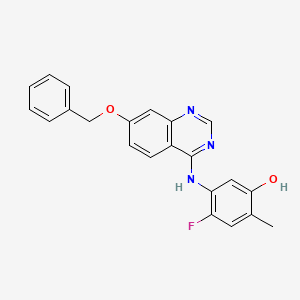

- Chemical Name : 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride

- Purity : ≥99%

- Molecular Weight : 344.84 g/mol

This compound selectively inhibits VEGFR-2 with an IC50 value of approximately 2 nM, demonstrating a significant preference over VEGFR-1 (IC50 > 50 μM) and other receptor tyrosine kinases such as PDGFRβ, FGFR1, EGFR, and erbB2 . By inhibiting VEGFR-2, this compound disrupts the signaling cascade initiated by vascular endothelial growth factor (VEGF), which is crucial for angiogenesis and increased microvascular permeability.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Case Studies and Research Findings

-

Thyroid Cancer Study :

A study on follicular thyroid cancer (FTC133 cells) demonstrated that this compound inhibited VEGF-induced ID3 expression, which is KDR-dependent. This suggests that this compound can modulate gene expression related to cell proliferation in cancer cells . -

Microvascular Permeability :

Research indicated that this compound effectively inhibited VEGF-A-induced increases in vascular permeability in vivo, showcasing its potential therapeutic application in conditions characterized by excessive angiogenesis, such as cancer and diabetic complications . -

Ovarian Cancer Model :

In a study involving human epithelial ovarian cancer cells, short-term inhibition of VEGFR-2 using this compound resulted in significant alterations in tumor behavior, indicating its potential as a therapeutic agent in managing ovarian cancer .

Implications for Therapeutic Applications

Given its potent inhibition of VEGFR-2, this compound shows promise as a therapeutic agent in diseases characterized by abnormal angiogenesis, such as:

- Cancer : Inhibiting tumor growth by blocking blood supply.

- Diabetic Retinopathy : Reducing abnormal blood vessel formation.

- Arthritis : Mitigating inflammation through reduced vascular permeability.

Properties

IUPAC Name |

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBNDZZLJRYRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587879 | |

| Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193001-14-8 | |

| Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.